Multifloroside
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Overview
Description
Multifloroside is a naturally occurring secoiridoid glycoside found in various plants, particularly in the Oleaceae family. It has garnered significant attention due to its diverse biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Multifloroside can be synthesized through several chemical routes, often involving the glycosylation of iridoid precursors. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as Jasminum multiflorum and other Oleaceae plants. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Multifloroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides .
Scientific Research Applications
Chemistry: Multifloroside serves as a precursor for synthesizing other bioactive compounds.
Biology: It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Mechanism of Action
Multifloroside exerts its effects through several mechanisms:
Anti-Cancer Activity: It induces cell cycle arrest in the S-phase, increases reactive oxygen species (ROS) production, and enhances mitochondrial membrane potential (MMP).
Anti-Inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: It reduces viral replication by targeting specific viral proteins and cellular pathways.
Comparison with Similar Compounds
Multifloroside is often compared with other secoiridoid glycosides, such as:
- 10-Hydroxyoleoside 11-Methyl Ester
- 10-Hydroxyoleoside Dimethyl Ester
- 10-Hydroxyligustroside
Uniqueness: this compound stands out due to its higher potency in inhibiting cancer cell proliferation and its ability to induce selective anti-cancer effects .
Properties
Molecular Formula |
C32H38O16 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H38O16/c33-8-5-18-19(13-26(39)44-9-6-16-1-3-21(35)23(37)11-16)20(30(43)45-10-7-17-2-4-22(36)24(38)12-17)15-46-31(18)48-32-29(42)28(41)27(40)25(14-34)47-32/h1-5,11-12,15,19,25,27-29,31-38,40-42H,6-10,13-14H2/b18-5- |
InChI Key |
OEWYUGADRFSLPO-DVZOWYKESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCOC(=O)CC\2C(=COC(/C2=C\CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC(=O)CC2C(=COC(C2=CCO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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